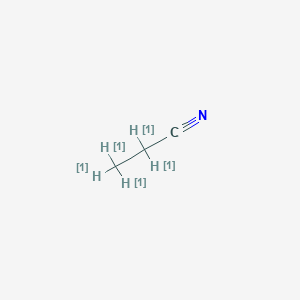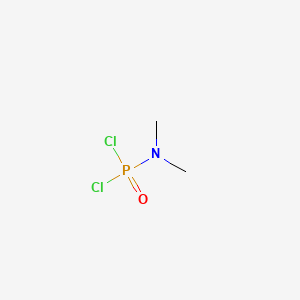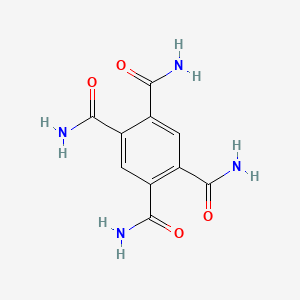
丙腈-25
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a simple aliphatic nitrile and appears as a colorless, water-soluble liquid with a sweetish, pleasant, and ethereal odor . Propanenitrile-25 is used as a solvent and a precursor to other organic compounds .
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: Propanenitrile-25 can be synthesized by heating a halogenoalkane (such as 1-bromopropane) under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide in an addition reaction to produce hydroxynitriles.
Industrial Production Methods:
Hydrogenation of Acrylonitrile: The main industrial route to propanenitrile-25 is the hydrogenation of acrylonitrile.
Ammoxidation of Propanol: Propanol or propionaldehyde can be ammoxidized to produce propanenitrile-25.
Byproduct of Electrodimerisation: Propanenitrile-25 is also a byproduct of the electrodimerisation of acrylonitrile to adiponitrile.
Types of Reactions:
Oxidation: Propanenitrile-25 can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly detailed.
Reduction: It can be reduced to propylamines by hydrogenation.
Substitution: The nitrile group can be substituted in various reactions, such as nucleophilic substitution with halogenoalkanes.
Common Reagents and Conditions:
Potassium Cyanide in Ethanol: Used for the nucleophilic substitution of halogenoalkanes to form nitriles.
Phosphorus (V) Oxide: Used for the dehydration of amides to form nitriles.
Hydrogen Cyanide: Used for the addition reaction with aldehydes and ketones to form hydroxynitriles.
Major Products:
Propylamines: Formed by the reduction of propanenitrile-25.
Hydroxynitriles: Formed by the addition of hydrogen cyanide to aldehydes and ketones.
科学研究应用
Propanenitrile-25 has various applications in scientific research:
作用机制
The mechanism of action of propanenitrile-25 involves its functional group, the nitrile (-CN) group. This group is highly polar and can participate in various chemical reactions, such as nucleophilic substitution and addition reactions . The nitrile group can be hydrolyzed to form carboxylic acids or reduced to form amines . These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which makes the carbon atom electrophilic and susceptible to nucleophilic attack .
相似化合物的比较
Acetonitrile (CH₃CN): A simpler nitrile with a lower boiling point and used as a solvent in various chemical reactions.
Butanenitrile (CH₃CH₂CH₂CN): A longer-chain nitrile with similar properties but a higher boiling point.
Succinonitrile (NCCH₂CH₂CN): A dinitrile with two nitrile groups, used in the synthesis of polymers and other materials.
Uniqueness: Propanenitrile-25 is unique due to its balance of properties, such as its boiling point, solubility, and reactivity. It serves as a versatile intermediate in organic synthesis and industrial applications .
属性
CAS 编号 |
10419-75-7 |
|---|---|
分子式 |
C3H5N |
分子量 |
60.11 g/mol |
IUPAC 名称 |
2,2,3,3,3-pentadeuteriopropanenitrile |
InChI |
InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3/i1D3,2D2 |
InChI 键 |
FVSKHRXBFJPNKK-ZBJDZAJPSA-N |
SMILES |
CCC#N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C#N |
规范 SMILES |
CCC#N |
Pictograms |
Flammable; Acute Toxic; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Propanenitrile-25 exert its effects on AMPA receptors? What are the downstream consequences of this interaction?
A1: Propanenitrile-25 acts as an antagonist of AMPA receptors []. While the precise molecular details of this interaction haven't been fully elucidated in the provided research, it's known that AMPA receptors are glutamate-gated ion channels crucial for excitatory neurotransmission in the central nervous system. By antagonizing these receptors, Propanenitrile-25 effectively reduces neuronal excitability. This mechanism is thought to underlie its anticonvulsant activity, as demonstrated by its efficacy in animal models of epilepsy [].
Q2: How do structural modifications to Propanenitrile-25 influence its anticonvulsant activity?
A2: Research indicates that the 2-cyanoethyl group in Propanenitrile-25 is crucial for its enhanced inhibitory activity against AMPA receptors compared to its analog with an allyl group []. Furthermore, the presence of specific substituents, like the 4-(trifluoromethoxy)phenyl group, contributes significantly to its potency in preventing both maximal electroshock (MES)- and pentylenetetrazol (PTZ)-induced seizures in mice []. This suggests a structure-activity relationship where these structural features are essential for optimal interaction with the AMPA receptor and subsequent anticonvulsant effects.
Q3: What analytical techniques were employed to characterize Propanenitrile-25?
A3: While the provided research [] focuses primarily on the pharmacological evaluation of Propanenitrile-25, its synthesis and the characterization of related analogs are detailed in the study. Techniques like nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy were likely employed to confirm the compound's structure and purity []. These methods provide valuable information about the compound's chemical composition and arrangement of atoms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate](/img/structure/B1584027.png)
![1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate](/img/structure/B1584028.png)









